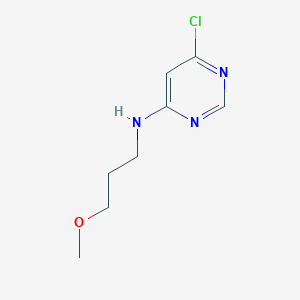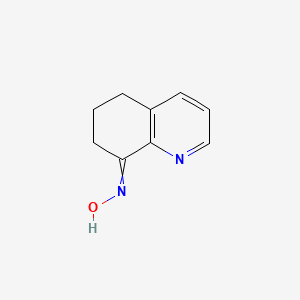
6,7-dihydro-8(5H)-quinolinone oxime
概要
説明
6,7-dihydro-8(5H)-quinolinone oxime is a chemical compound with the molecular formula C9H10N2O . It has an average mass of 162.189 Da and a monoisotopic mass of 162.079315 Da .
Molecular Structure Analysis
The molecular structure of 6,7-dihydro-8(5H)-quinolinone oxime consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a double-bond stereo .Physical And Chemical Properties Analysis
6,7-dihydro-8(5H)-quinolinone oxime has a density of 1.3±0.1 g/cm3, a boiling point of 353.4±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 63.1±3.0 kJ/mol, and it has a flash point of 167.5±22.1 °C . The compound has an index of refraction of 1.642, a molar refractivity of 45.9±0.5 cm3, and a molar volume of 127.0±7.0 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .科学的研究の応用
Antitumor Agents
Research has synthesized derivatives of 6,7-dihydro-quinolinone, exploring their potential as antitumor agents. Thiosemicarbazones derived from 5,6-dihydro-8(7H)-quinolinone were evaluated for their anticancer activity, showing promising results in mice bearing P388 leukemia, with E-configuration analogues generally being more active (Lemke et al., 1977). Another study developed a high-pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives, assessing them as anticancer agents with preliminary examination showing promising cytotoxicity against various cancer cell lines (Behbehani et al., 2020).
Synthetic Methodologies
A novel methodology for the synthesis of 6,7-dihydro-quinolinone derivatives has been developed, utilizing ammonium acetate-mediated cyclocondensation reactions. This method offers high atom efficiency, broad substrate scope, and is applicable to gram-scale synthesis, highlighting its potential for generating diverse quinoline systems for further biological evaluation (Behbehani et al., 2020).
Diuretic Activity
Research into 2,3-dihydro-4(1H)-quinolinone 4-oxime derivatives explored their diuretic activity, with certain compounds demonstrating high effectiveness. This study highlights the structural and activity relationship, aiding in the development of new diuretic agents (Nishijima et al., 1998).
Antibacterial Properties
The metal chelates of 6,7-dihydro-quinolinone oxime derivatives have been synthesized and characterized, showing antibacterial activity against both Gram-positive and Gram-negative bacteria. This research contributes to understanding the role of metal coordination in enhancing the antibacterial effectiveness of quinolinone compounds (Khalil et al., 1988).
Safety And Hazards
The safety information for 6,7-dihydro-8(5H)-quinolinone oxime indicates that it is dangerous . It has hazard statements H228-H302-H315-H319-H335, which indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P210-P261-P280-P301+P312-P302+P352-P305+P351+P338, which include avoiding sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .
特性
IUPAC Name |
N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,12H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBBPOISMDNVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-8(5H)-quinolinone oxime | |
CAS RN |
58509-59-4 | |
| Record name | 6,7-Dihydro-5H-quinolin-8-one oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58509-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

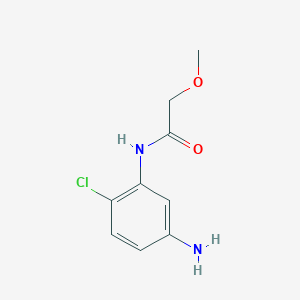
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
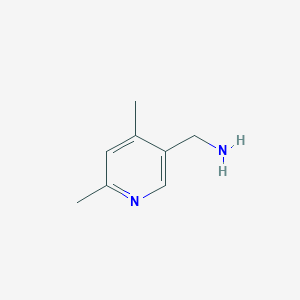
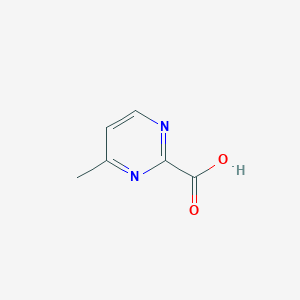
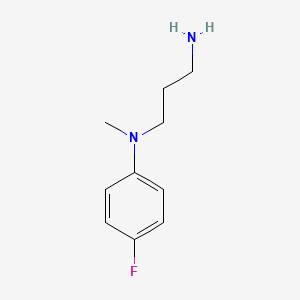
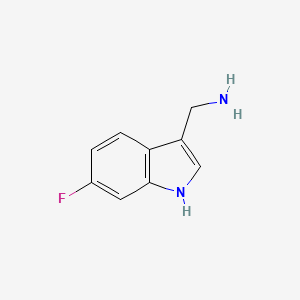
![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)
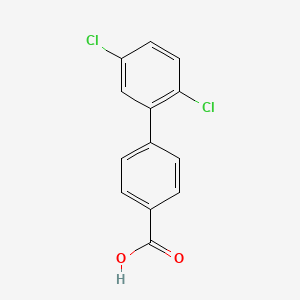
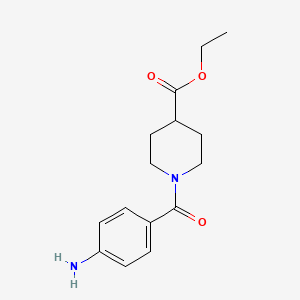
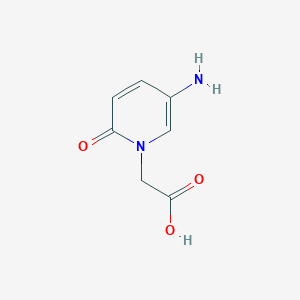
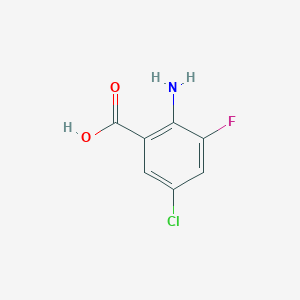
![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
